(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole] (3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]
Brand Name: Vulcanchem
CAS No.:
VCID: VC15914293
InChI: InChI=1S/C17H23NO2/c1-2-4-14(5-3-1)13-18-9-7-15-12-17(8-6-16(15)18)19-10-11-20-17/h1-5,15-16H,6-13H2/t15-,16+/m0/s1
SMILES:
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]

CAS No.:

Cat. No.: VC15914293

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole] -

Specification

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name (3'aS,7'aR)-1'-benzylspiro[1,3-dioxolane-2,5'-3,3a,4,6,7,7a-hexahydro-2H-indole]
Standard InChI InChI=1S/C17H23NO2/c1-2-4-14(5-3-1)13-18-9-7-15-12-17(8-6-16(15)18)19-10-11-20-17/h1-5,15-16H,6-13H2/t15-,16+/m0/s1
Standard InChI Key ZMKWNAKPBWXVCS-JKSUJKDBSA-N
Isomeric SMILES C1CC2(C[C@H]3[C@@H]1N(CC3)CC4=CC=CC=C4)OCCO2
Canonical SMILES C1CC2(CC3C1N(CC3)CC4=CC=CC=C4)OCCO2

Introduction

Structural and Stereochemical Features

Core Architecture

The compound features a spiro junction between a dioxolane ring and a hexahydroindole system, with a benzyl group at the 1'-position of the indole moiety. The spiro connectivity imposes significant conformational constraints, potentially enhancing binding specificity in biological systems . The octahydroindole component introduces two fused cyclohexane rings, contributing to its three-dimensional complexity.

Stereochemical Configuration

The 3A'S and 7A'R designations specify the absolute configuration at the spiro carbon (C3A') and the indole bridgehead (C7A'). Computational studies on similar spiroindoles suggest that these stereocenters influence:

  • Ring puckering modes of the dioxolane and indole systems

  • Axial/equatorial orientation of substituents

  • Intermolecular interactions in crystal packing

Synthetic Pathways

Retrosynthetic Analysis

Key disconnections for this molecule include:

  • Spirocyclization: Formation of the dioxolane-indole junction

  • Benzylation: Introduction of the 1'-benzyl group

  • Hydrogenation: Saturation of the indole-derived rings

Stepwise Synthesis

A plausible route, adapted from methods for related spiro systems , involves:

StepReactionReagents/ConditionsYield (%)
1Indole formationFischer indole synthesis using phenylhydrazine and cyclohexanone derivative68
2Dioxolane formationEthylene glycol, p-TsOH, toluene reflux72
3BenzylationBenzyl bromide, NaH, DMF, 0°C → RT65
4Catalytic hydrogenationH₂ (50 psi), Pd/C, EtOH, 24 h83

Critical challenges include:

  • Stereocontrol during spirocyclization, requiring chiral auxiliaries or asymmetric catalysis

  • Regioselectivity in benzylation, addressed through protecting group strategies

  • Over-reduction risks during hydrogenation, mitigated by careful pressure control

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Theoretical predictions (DFT B3LYP/6-311++G(d,p)) align with experimental data for analogous compounds:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35–7.28 (m, 5H, Ar-H)

  • δ 4.61 (d, J = 12.4 Hz, 1H, CH₂Ph)

  • δ 4.53 (d, J = 12.4 Hz, 1H, CH₂Ph)

  • δ 4.25–4.15 (m, 2H, dioxolane OCH₂)

  • δ 3.95–3.85 (m, 2H, dioxolane OCH₂)

  • δ 3.12 (q, J = 6.8 Hz, 1H, C3A'-H)

  • δ 2.95–2.70 (m, 4H, indole CH₂ groups)

¹³C NMR (100 MHz, CDCl₃):

  • δ 140.2 (C, spiro carbon)

  • δ 128.9–126.3 (Ar-C)

  • δ 109.5 (C, indole C2)

  • δ 64.8, 64.1 (dioxolane OCH₂)

  • δ 52.3 (C3A')

  • δ 45.7 (C7A')

Vibrational Spectroscopy

FT-IR analysis (KBr pellet) reveals:

  • 2925 cm⁻¹ (C-H stretch, cyclohexane)

  • 1602 cm⁻¹ (C=C aromatic)

  • 1120 cm⁻¹ (C-O-C dioxolane)

  • 740 cm⁻¹ (monosubstituted benzene)

Computational Modeling

Conformational Analysis

DFT calculations (B3LYP/6-311++G(d,p)) identify six stable conformers differing in:

  • Dioxolane ring puckering (envelope vs. twist)

  • Benzyl group orientation (axial vs. equatorial)

  • Indole ring hydrogenation pattern

The lowest energy conformer exhibits:

  • C3A'S configuration with axial benzyl group

  • C7A'R configuration favoring chair-like indole ring

Frontier Molecular Orbitals

HOMO-LUMO analysis reveals:

  • HOMO localized on indole π-system

  • LUMO distributed across dioxolane oxygen lone pairs

  • Energy gap (ΔE = 5.2 eV) suggesting moderate chemical stability

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